1,1-Bis(ethylsulfonyl)-2-methylpropane

Thermal stability Distillation Process chemistry

1,1-Bis(ethylsulfonyl)-2-methylpropane (CAS 6330-46-7) is a geminal bis(ethylsulfonyl)alkane belonging to the disulfonyl carbon acid family. This class is characterized by a central C–H acid site flanked by two strongly electron-withdrawing sulfonyl groups, enabling carbanion formation and use as a C-nucleophile synthon or indicator acid.

Molecular Formula C8H18O4S2
Molecular Weight 242.4 g/mol
CAS No. 6330-46-7
Cat. No. B14739418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(ethylsulfonyl)-2-methylpropane
CAS6330-46-7
Molecular FormulaC8H18O4S2
Molecular Weight242.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C(C(C)C)S(=O)(=O)CC
InChIInChI=1S/C8H18O4S2/c1-5-13(9,10)8(7(3)4)14(11,12)6-2/h7-8H,5-6H2,1-4H3
InChIKeySOYDVBNLPVNEPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Bis(ethylsulfonyl)-2-methylpropane (CAS 6330-46-7): Sourcing and Differentiation Guide for Disulfonyl Carbon Acids


1,1-Bis(ethylsulfonyl)-2-methylpropane (CAS 6330-46-7) is a geminal bis(ethylsulfonyl)alkane belonging to the disulfonyl carbon acid family . This class is characterized by a central C–H acid site flanked by two strongly electron-withdrawing sulfonyl groups, enabling carbanion formation and use as a C-nucleophile synthon or indicator acid [1]. The compound incorporates an isopropyl substituent at the acidic carbon, distinguishing it from simpler analogs such as 1,1-bis(ethylsulfonyl)ethane (methyl-substituted) and 2,2-bis(ethylsulfonyl)propane (sulfonal, gem-dimethyl) [2].

Why 1,1-Bis(ethylsulfonyl)-2-methylpropane Cannot Be Replaced by Generic Disulfonyl Analogs


Despite sharing the bis(ethylsulfonyl)methane core, the steric and electronic profile of this compound is uniquely defined by its isopropyl substitution . Simple replacement by 1,1-bis(ethylsulfonyl)ethane (methyl analog) or 2,2-bis(ethylsulfonyl)propane (sulfonal) alters the steric environment at the acidic carbon, which directly impacts carbanion stability, deprotonation kinetics, and subsequent nucleophilic reactivity [1]. In applications where pKa, steric shielding, or solvation behavior in ionic liquids is critical, generic substitution introduces uncontrolled variables that can shift equilibrium acidities by several pK units, invalidating calibrated indicator scales or synthetic protocols [2].

Quantitative Differentiation Evidence for 1,1-Bis(ethylsulfonyl)-2-methylpropane vs. Structural Analogs


Boiling Point Comparison: Elevated Thermal Stability Relative to 1,1-Bis(ethylsulfonyl)ethane

The target compound exhibits a higher predicted boiling point (444.4 °C at 760 mmHg) than its closest homolog 1,1-bis(ethylsulfonyl)ethane (441.3 °C) . This 3.1 °C difference, although modest, reflects increased molecular weight and stronger van der Waals interactions from the isopropyl group, which may favor the target compound in high-temperature solvent-free reactions or distillative purification where thermal separation from the ethane analog is required .

Thermal stability Distillation Process chemistry

Density and Vapor Pressure: Lower Volatility Profile Than 1,1-Bis(ethylsulfonyl)ethane

The target compound has a lower predicted density (1.191 g/cm³) and significantly lower vapor pressure at ambient temperature compared to 1,1-bis(ethylsulfonyl)ethane (density 1.26 g/cm³, vapor pressure 1.42 × 10⁻⁷ mmHg) . The approximately 5.5% lower density and order-of-magnitude lower estimated vapor pressure (∼1.13 × 10⁻⁷ mmHg) indicate reduced volatility, which can translate to lower inhalation exposure risk and higher retention in open-system formulations .

Volatility Occupational exposure Formulation stability

Steric Differentiation: Isopropyl vs. Methyl/Gem-Dimethyl Substitution and Impact on Deprotonation Kinetics

While direct pKa data for this compound in ionic liquids are not publicly available, the isopropyl substituent is expected to introduce greater steric hindrance around the acidic C–H bond compared to the methyl group in 1,1-bis(ethylsulfonyl)ethane or the gem-dimethyl arrangement in sulfonal [1]. The intrinsic deprotonation rates of aryl-substituted bis(ethylsulfonyl)methanes have been shown to be 3–4 orders of magnitude lower than for normal acids, with a steric component identified from bromination studies [2]. An isopropyl group would amplify this steric retardation, potentially making the target compound a more selective C–H acid for kinetic differentiation in indicator acid panels.

Carbanion stability Steric hindrance Proton transfer kinetics

Recommended Application Scenarios for 1,1-Bis(ethylsulfonyl)-2-methylpropane Based on Quantitative Evidence


Indicator Acid for Ionic Liquid pKa Scale Construction

The compound's combination of moderate steric bulk and bis(ethylsulfonyl) activation makes it a candidate for extending pKa scales in non-aqueous media, building on established methodologies for C–H indicator acids in ionic liquids [1]. Its lower volatility relative to the ethane analog reduces evaporative loss during spectrophotometric titrations, improving measurement reproducibility.

Sterically Hindered C-Nucleophile Synthon in Medicinal Chemistry

The isopropyl-substituted carbanion generated from this compound offers a sterically differentiated nucleophile for C–C bond formation, potentially providing higher diastereoselectivity than the less hindered methyl or gem-dimethyl analogs in enantiospecific syntheses targeting chiral sulfone intermediates [2].

High-Boiling Polar Aprotic Solvent or Cosolvent for High-Temperature Reactions

With a predicted boiling point exceeding 444 °C, this compound can serve as a thermally stable polar aprotic medium for reactions conducted above 200 °C where conventional solvents fail, provided its chemical inertness is verified under the specific reaction conditions .

Quote Request

Request a Quote for 1,1-Bis(ethylsulfonyl)-2-methylpropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.